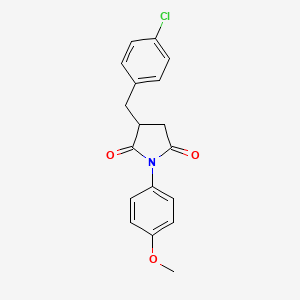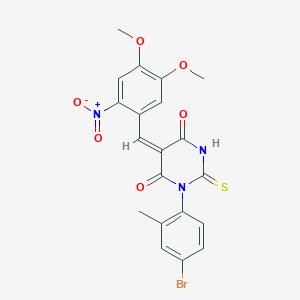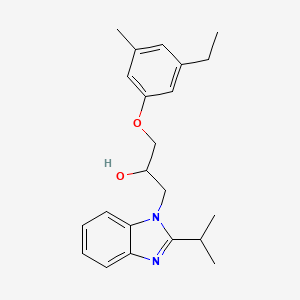![molecular formula C21H19BrN2O4S B5116908 N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied extensively for its potential as a cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 works by inhibiting the activity of several key proteins involved in tumor growth and angiogenesis. It binds to the ATP-binding site of RAF kinase, preventing its activation and downstream signaling through the MEK/ERK pathway. It also inhibits the activity of VEGFR-2, preventing the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces angiogenesis. It has also been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It is also relatively non-toxic, making it suitable for use in animal studies. However, N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 is not specific to a single target and can inhibit other kinases besides RAF and VEGFR-2. This can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006. One area of interest is the development of more specific inhibitors that target only the RAF and VEGFR-2 pathways. Another area of interest is the use of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 in the treatment of other diseases besides cancer, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential as a cancer treatment. It inhibits several key signaling pathways involved in tumor growth and angiogenesis and has been shown to have a variety of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, there are also limitations to its use. Future research directions include the development of more specific inhibitors and exploring its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 involves several steps, including the reaction of 3-bromophenylamine with 4-nitrophenol to form 3-bromo-4-nitroaniline. This intermediate is then reacted with 4-(4-methylphenylsulfonyl)phenol to form the final product, N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006. The synthesis of this compound has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF pathways. Clinical trials have been conducted to evaluate the efficacy of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 in the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-15-5-7-17(8-6-15)24-29(26,27)20-11-9-19(10-12-20)28-14-21(25)23-18-4-2-3-16(22)13-18/h2-13,24H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZLUPLZAZDRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)

![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)


![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)


![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)